2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-chlorophenyl)acetamide
Description
2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-chlorophenyl)acetamide is a synthetic indole-derived acetamide featuring a sulfonyl group at the 3-position of the indole core, a 2-(azepan-1-yl)-2-oxoethyl side chain at the indole nitrogen, and an N-(3-chlorophenyl)acetamide moiety.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4S/c25-18-8-7-9-19(14-18)26-23(29)17-33(31,32)22-15-28(21-11-4-3-10-20(21)22)16-24(30)27-12-5-1-2-6-13-27/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNNGFNIXBSYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-chlorophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an indole moiety and an azepane ring, suggests diverse biological activities. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H28ClN3O2S |
| Molecular Weight | 470.03 g/mol |
| CAS Number | 895807-62-2 |
| LogP | 4.4932 |
| Polar Surface Area | 42.894 Ų |
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The indole structure is known to participate in π-π stacking interactions, which can enhance binding affinity to target proteins. The sulfonamide group may facilitate interactions with active sites of enzymes or receptors, potentially modulating signaling pathways.
Target Interactions
- Glycine Transporter Inhibition : Similar compounds have shown efficacy as inhibitors of GlyT1, which is crucial for glycine neurotransmission in the central nervous system. The azepane substitution enhances potency compared to other structural analogs .
- Enzyme Modulation : The compound may act as a reversible inhibitor of certain enzymes involved in metabolic pathways, particularly those related to fatty acid oxidation and steroid metabolism .
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antidepressant Effects : Some indole derivatives have been studied for their potential antidepressant properties due to their ability to modulate serotonin receptors.
- Anticancer Activity : Indole-based compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Studies
- GlyT1 Inhibitors : A study reported that phenyl sulfonamides structurally related to this compound showed significant inhibition of GlyT1 with an IC50 value of 37 nM, suggesting that modifications in the azepane ring can lead to enhanced biological activity .
- CNS Penetration Studies : Pharmacokinetic evaluations indicated favorable brain-plasma ratios for select compounds in this class, highlighting their potential for central nervous system applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-chlorophenyl)acetamide with structurally related indole-acetamide derivatives, emphasizing key differences in substituents, molecular properties, and biological relevance:
Key Structural and Functional Insights:
Linker Group :
- Sulfonyl (SO₂) vs. sulfanyl (S) linkers influence electronic properties and hydrogen-bonding capacity. Sulfonyl groups enhance polarity and stability, while sulfanyl groups may improve membrane permeability .
- The target compound’s sulfonyl group likely increases metabolic resistance compared to sulfanyl analogs .
Aryl Substituents: Chlorophenyl positional isomers (3- vs. 4-) affect steric and electronic interactions with target proteins. The 3-chloro derivative may exhibit distinct binding kinetics vs. 4-chloro analogs .
Adamantane- or biphenyl-substituted indoles () highlight structural versatility but diverge in target specificity .
Synthetic Routes :
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Functional group coupling : Introducing the azepane ring via nucleophilic substitution or amidation reactions.
- Sulfonation : Attaching the sulfonyl group to the indole moiety under controlled acidic or basic conditions.
- Acetamide formation : Reacting the intermediate with 3-chlorophenylamine using coupling agents like EDCI or HOBt .
Key conditions include temperature control (e.g., 60–80°C for amide bond formation), solvent selection (e.g., DMF or acetonitrile for polar intermediates), and catalysts (e.g., palladium for cross-coupling steps) . Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is essential to confirm purity and structure .
Basic: Which spectroscopic and computational methods are recommended for structural validation?
Answer:
- Experimental techniques :
- Computational tools :
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Answer:
Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) .
- Structural analogs : Compare activity with related compounds (e.g., pyrimidoindole derivatives in ) to identify pharmacophore contributions.
- Solubility factors : Use co-solvents (e.g., DMSO) or prodrug strategies to improve bioavailability .
Cross-validation with in silico models (e.g., QSAR) can prioritize compounds for retesting .
Advanced: What strategies optimize reaction yields in the final synthetic step?
Answer:
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates but avoid side reactions .
- Temperature gradients : Perform stepwise heating (e.g., 50°C → 80°C) to control exothermic reactions .
- Workup protocols : Employ column chromatography with gradients (e.g., hexane/EtOAc) to isolate pure acetamide products .
Advanced: How to evaluate the compound’s interaction with biological targets using computational and experimental methods?
Answer:
- In silico analysis :
- Molecular dynamics simulations : Assess binding stability over time (e.g., using GROMACS) .
- Free energy calculations : Calculate ΔG binding via MM-PBSA to rank affinity .
- In vitro assays :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target proteins .
- Enzyme inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify activity .
Advanced: What are the key considerations for designing stability studies under physiological conditions?
Answer:
- pH-dependent degradation : Test stability in buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma environments .
- Oxidative stress : Expose to H₂O₂ or liver microsomes to identify vulnerable functional groups (e.g., sulfonyl) .
- Light/temperature sensitivity : Store samples under accelerated conditions (40°C/75% RH) to predict shelf life .
- Analytical monitoring : Use HPLC-MS to track degradation products and quantify half-life .
Basic: What are the primary metabolic pathways predicted for this compound?
Answer:
- Phase I metabolism : Cytochrome P450 (CYP3A4)-mediated oxidation of the azepane ring or indole moiety .
- Phase II conjugation : Glucuronidation of the acetamide group, detectable via LC-MS/MS .
- Excretion : Biliary or renal clearance predicted based on logP (~3.5, calculated via XlogP3-AA) .
Advanced: How to address low solubility in aqueous media for in vivo studies?
Answer:
- Formulation strategies : Use cyclodextrin complexes or lipid nanoparticles to enhance solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo .
- Co-solvent systems : Prepare stock solutions in DMSO/PEG-400 mixtures (<5% v/v) to avoid cytotoxicity .
Advanced: What structural modifications could improve target selectivity and reduce off-target effects?
Answer:
- Bioisosteric replacement : Substitute the 3-chlorophenyl group with a 3-fluorophenyl moiety to modulate electronic effects .
- Steric hindrance : Introduce methyl groups to the azepane ring to block non-specific binding .
- Linker optimization : Replace the sulfonyl group with a sulfonamide to adjust polarity and H-bonding .
Basic: What safety precautions are recommended during handling and storage?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Storage : Keep in amber vials at –20°C under inert gas (N₂) to prevent hydrolysis/oxidation .
- Spill management : Neutralize with activated charcoal and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
